molecular formula C19H14FN3O2 B2833373 N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 1436201-36-3

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2833373
CAS No.: 1436201-36-3
M. Wt: 335.338
InChI Key: SLCGHBSFXRDZEB-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a cyano group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl cyanide and 5-phenyl-1,2-oxazole-3-carboxylic acid.

    Step 1 Formation of Intermediate: The 2-fluorobenzyl cyanide is reacted with a suitable base (e.g., sodium hydride) to form the corresponding anion, which is then alkylated with 5-phenyl-1,2-oxazole-3-carboxylic acid chloride to form an intermediate.

    Step 2 Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the final product, N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

  • **Oxidation

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-16-9-5-4-8-15(16)17(12-21)22-19(24)11-14-10-18(25-23-14)13-6-2-1-3-7-13/h1-10,17H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCGHBSFXRDZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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